molecular formula C7H13NO B058213 2-Oxa-7-azaspiro[3.5]nonane CAS No. 241820-91-7

2-Oxa-7-azaspiro[3.5]nonane

Cat. No. B058213
M. Wt: 127.18 g/mol
InChI Key: RECARUFTCUAFPV-UHFFFAOYSA-N
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Patent
US07105507B2

Procedure details

Trifluoroacetic acid (5 mL) was added to a solution of 1,1-dimethylethyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Description 69, 80 mg, 0.625 mmol) in dichloromethane (15 mL) and the mixture was stirred at room temperature for 3 hours. Saturated aqueous sodium hydrogen carbonate (3 mL) and dichloromethane (5 mL) were added and the layers were separated. The aqueous layer was extracted with dichloromethane (3×3 mL) and the combined organic fractions were poured onto an SCX cartridge (Varian Bond Elut™; 10 mL/500 mg). The cartridge was washed with methanol (4×2 mL), then eluted with methanolic ammonia (2M, 2×2 mL). The solvent was evaporated under reduced pressure to give the title compound as a colorless solid (8 mg, 17%). m/z (ES+) 128 (M+1).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]1[C:11]2([CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[CH2:10][O:9]1.C(=O)([O-])O.[Na+]>ClCCl>[CH2:8]1[C:11]2([CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH2:10][O:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
80 mg
Type
reactant
Smiles
C1OCC12CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (3×3 mL)
ADDITION
Type
ADDITION
Details
the combined organic fractions were poured onto an SCX cartridge (Varian Bond Elut™; 10 mL/500 mg)
WASH
Type
WASH
Details
The cartridge was washed with methanol (4×2 mL)
WASH
Type
WASH
Details
eluted with methanolic ammonia (2M, 2×2 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1OCC12CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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